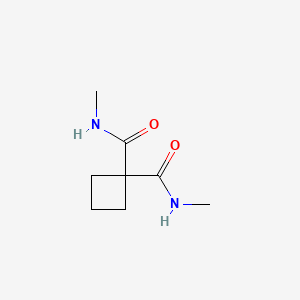![molecular formula C5H5N3O2S B14707798 [(5-Nitrothiophen-2-yl)methylidene]hydrazine CAS No. 22604-86-0](/img/structure/B14707798.png)
[(5-Nitrothiophen-2-yl)methylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Nitrothiophen-2-yl)methylidene]hydrazine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation of 5-nitrothiophene-2-carbaldehyde and hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrothiophen-2-yl)methylidene]hydrazine typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Nitrothiophen-2-yl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
- **Chemistry
Propiedades
Número CAS |
22604-86-0 |
|---|---|
Fórmula molecular |
C5H5N3O2S |
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
(5-nitrothiophen-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C5H5N3O2S/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2 |
Clave InChI |
ATYVFBODMVEWTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


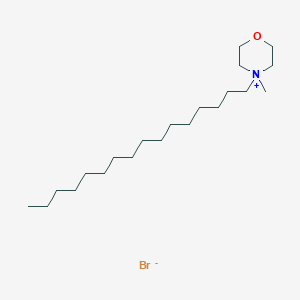
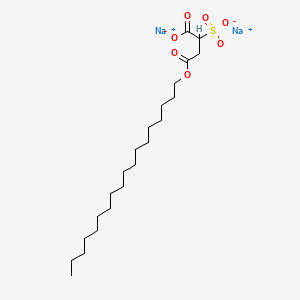

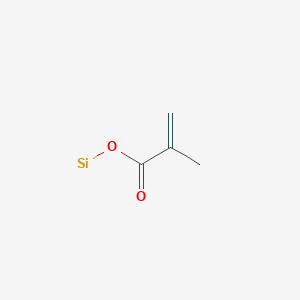

![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)

![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
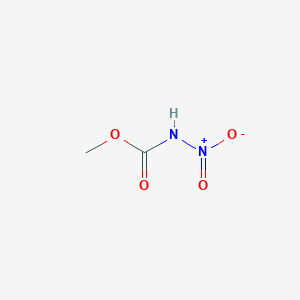
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
